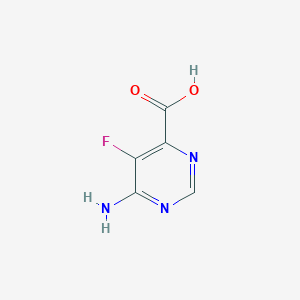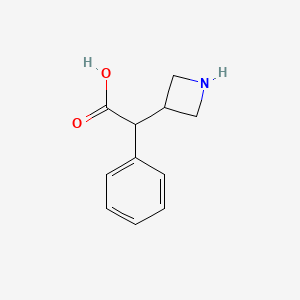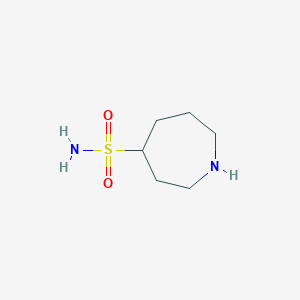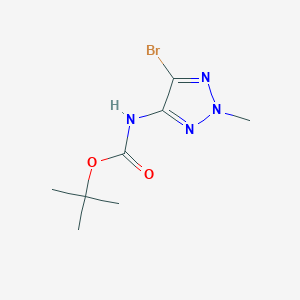
4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid: is a chemical compound with the following molecular formula:
C13H17NO4
(hydrochloride salt). It crystallizes in an orthorhombic space group with dimensions ofa=24.295A˚
,b=15.086A˚
, andc=7.552A˚
. The compound has a molecular weight of 287.74 g/mol .Preparation Methods
Synthetic Routes: The synthetic routes for 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid may involve various reactions. One common method is the protodeboronation of pinacol boronic esters, which provides access to the desired compound . Further details on specific synthetic routes would require additional literature research.
Chemical Reactions Analysis
Reactivity: 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation.
Major Products: The major products formed from these reactions would vary based on the reaction type. Detailed studies would be needed to ascertain specific products.
Scientific Research Applications
Chemistry: This compound may find applications in organic synthesis, medicinal chemistry, and materials science due to its unique structure.
Biology and Medicine: Research on its biological activities is limited, but it has been studied as a pyrazoline derivative with potential anti-HIV activity . Further investigations are necessary to explore its pharmacological properties.
Mechanism of Action
The exact mechanism by which 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects is not well-documented. Further studies are required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparing this compound with similar derivatives would require a comprehensive literature review. Unfortunately, I don’t have specific information on similar compounds at this time.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-8-3-4-9(12(5-8)18-2)10-6-14-7-11(10)13(15)16/h3-5,10-11,14H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
TXLZTKWCFWHZHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CNCC2C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)




amine hydrochloride](/img/structure/B13512604.png)
![rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo](/img/structure/B13512608.png)

![2-[(But-3-en-1-yl)amino]acetic acid](/img/structure/B13512648.png)
![[(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)


